Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)-, is a complex organic compound with the chemical formula C39H46N2O10 and a molecular weight of 702.8 g/mol. This compound is notable for its structural features, which include two ester groups derived from 4-methylbenzoyl and a butanedioic acid backbone. It is classified under carboxylic acids and their derivatives, specifically as a diester due to the presence of two ester functionalities.
The synthesis of Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- typically involves multi-step organic reactions. The initial step often includes the esterification of butanedioic acid with 4-methylbenzoyl chloride or an equivalent reagent to form the bis(4-methylbenzoyloxy) derivative. The reaction conditions usually require anhydrous solvents such as dichloromethane and the presence of a base like pyridine to neutralize the hydrochloric acid generated during the reaction.
Technical Details:
The molecular structure of Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- can be visualized using various computational chemistry tools. The compound features a symmetrical structure with two 4-methylbenzoyloxy groups attached to the butanedioic acid backbone at the 2 and 3 positions.
Data:
CC(C(=O)O[C@H](C(=O)O)C(=O)O)C(=O)O
.Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- is involved in several chemical reactions typical for esters and carboxylic acids. These reactions include hydrolysis under acidic or basic conditions, transesterification with alcohols, and potential nucleophilic substitutions due to its electrophilic nature.
Technical Details:
The mechanism of action for Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- primarily revolves around its reactivity as an ester. The compound can undergo hydrolysis in biological systems or in laboratory settings where water is present.
Process:
Physical Properties:
Chemical Properties:
Relevant Data:
Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- has several scientific applications:
This compound's complex structure and reactivity make it a valuable subject for research in organic chemistry and medicinal applications.
CAS No.:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: